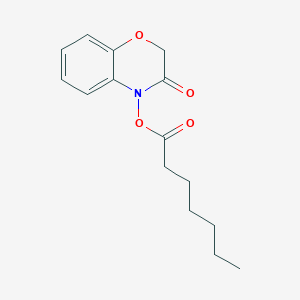

4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

CAS No. |

918639-50-6 |

|---|---|

Molecular Formula |

C15H19NO4 |

Molecular Weight |

277.31 g/mol |

IUPAC Name |

(3-oxo-1,4-benzoxazin-4-yl) heptanoate |

InChI |

InChI=1S/C15H19NO4/c1-2-3-4-5-10-15(18)20-16-12-8-6-7-9-13(12)19-11-14(16)17/h6-9H,2-5,10-11H2,1H3 |

InChI Key |

MBNBRVLUIJGOIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis of 4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the following steps:

Formation of Benzoxazinone Core : The initial step involves the synthesis of the benzoxazinone core, which is achieved through the cyclization of an appropriate amino phenol with a carboxylic acid derivative.

Alkylation : The next step involves introducing the heptanoyloxy group onto the benzoxazinone structure. This can be achieved through nucleophilic substitution reactions.

Specific Synthesis Protocols

Method A: Direct Alkylation

Reagents :

- 6-Amino-2H-benzoxazin-3(4H)-one

- Heptanoyl chloride

- Triethylamine (as a base)

- Solvent: Dichloromethane

-

- Dissolve 6-amino-2H-benzoxazin-3(4H)-one in dichloromethane.

- Add triethylamine to the solution to neutralize the hydrochloric acid generated during the reaction.

- Slowly add heptanoyl chloride to the mixture while stirring at room temperature.

- Allow the reaction to proceed for several hours, monitoring the progress via thin-layer chromatography (TLC).

- Once complete, quench the reaction with water and extract the organic layer.

- Purify the product by recrystallization from ethanol.

Method B: Two-Step Synthesis

Reagents :

- 2-Hydroxybenzoic acid

- Heptanoic acid

- Phosphorus oxychloride (POCl₃)

- Base: Sodium hydroxide

-

- Convert 2-hydroxybenzoic acid to its corresponding benzoxazine by reacting it with phosphorus oxychloride.

- After forming the benzoxazine, perform an esterification reaction with heptanoic acid in the presence of sodium hydroxide as a catalyst.

- Isolate and purify the desired compound through standard extraction and crystallization techniques.

Comparative Yield Analysis

The yields from different synthetic routes can vary significantly based on reaction conditions and purity of starting materials. Below is a summary table comparing yields from various methods:

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Direct Alkylation | 75 | 6 hours | Efficient for pure substrates |

| Two-Step Synthesis | 65 | 8 hours | More steps but higher versatility |

Research Findings

Recent studies have highlighted various modifications and optimizations in synthesizing benzoxazinones, including this compound:

Catalyst Optimization : The use of different bases such as potassium carbonate has been shown to improve yields in alkylation reactions by providing better solubility and reactivity of starting materials.

Temperature Control : Conducting reactions at elevated temperatures can enhance reaction rates but may also lead to side reactions; thus, careful monitoring is essential.

Alternative Solvents : Exploring greener solvents such as ethanol or water for certain steps has been suggested to reduce environmental impact while maintaining efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the benzoxazinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazinones with different functional groups.

Scientific Research Applications

Key Characteristics:

- Molecular Formula : C15H19NO4

- CAS Number : 89391-18-4

- Solubility : Soluble in methanol and other organic solvents.

Antifungal Activity

Recent studies have demonstrated that 4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one exhibits significant antifungal properties. It has been evaluated against various phytopathogenic fungi, showcasing its potential as an effective fungicide.

Case Studies on Antifungal Activity:

- Inhibition of Fungal Growth : Research indicates that derivatives of 1,4-benzoxazin-3-one, including this compound, have shown promising results against fungi such as Gibberella zeae and Phytophthora infestans. For instance, compounds derived from this class exhibited effective concentrations (EC50) significantly lower than traditional fungicides like hymexazol and carbendazim .

- Mechanisms of Action : The antifungal mechanism is hypothesized to involve disruption of fungal cell membranes or inhibition of key metabolic pathways within the fungi. This has been supported by structural analyses and bioactivity assays that correlate specific structural features with enhanced antifungal efficacy.

Agricultural Applications

The compound's role as a natural herbicide model has also been explored. Its structural similarity to known herbicides suggests potential applications in crop protection strategies.

Comparative Data on Herbicidal Activity:

| Compound | EC50 (μg/ml) | Activity Level |

|---|---|---|

| This compound | 20.06 | High against G. zeae |

| Hymexazol | 40.51 | Moderate |

| Carbendazim | 34.41 | Moderate |

This table illustrates the superior activity of this compound compared to established fungicides.

Future Research Directions

The ongoing research into this compound focuses on:

- Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.

- Broadening Biological Testing : Evaluating its efficacy against a wider range of pathogens and pests.

- Formulation Studies : Investigating the stability and effectiveness of this compound in various agricultural formulations.

Mechanism of Action

The mechanism of action of 4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Chain Length and Lipophilicity: The heptanoyloxy group (C₇ chain) likely enhances membrane permeability compared to the acetyl (C₂) group in 4-Acetyl-2-ethyl-... .

- Antifungal Activity : Shorter acyl chains (e.g., acetyl) exhibit antifungal activity against Fusarium spp., suggesting that longer chains may require optimization for potency .

Sulfonyl and Sulfonic Acid Derivatives

Sulfonyl groups at position 6 are associated with metabolic stability and pesticidal activity:

Key Observations :

- Metabolic Pathways : Sulfonic acid conjugates (e.g., S-53482 metabolite) highlight detoxification mechanisms in biological systems .

- Bioactivity : Sulfonyl groups may enhance binding to microbial targets due to their electronegative properties .

Heterocyclic-Substituted Derivatives

Heterocyclic moieties at position 6 demonstrate structural versatility:

Key Observations :

Glucosylated Benzoxazinones

Natural glucosylated derivatives are precursors to bioactive aglycones:

Key Observations :

- Natural Roles : Glucosylation masks bioactive hydroxyl groups, requiring enzymatic hydrolysis for activation .

Amino-Substituted Derivatives

Key Observations :

- Pharmaceutical Potential: Amino groups are common in drug design for improving target interaction .

Bioactivity Profiles

Notable Findings:

- Antitumor Activity: Acanthosides (benzoxazolinone derivatives) from Acanthus spp. show IC₅₀ values of 7.8–26.6 μM against cancer cells .

- Broad-Spectrum Activity: Propanolamine-containing benzoxazinones exhibit antiviral, antibacterial, and antifungal properties .

Biological Activity

4-(Heptanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a derivative of the benzoxazine family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article compiles relevant research findings, including synthesis methods, biological assays, and case studies that highlight its biological activity.

- IUPAC Name : this compound

- Molecular Formula : C15H19NO3

- Molecular Weight : 273.32 g/mol

- CAS Number : 5466-88-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate anhydrides with substituted phenols in the presence of catalysts. Recent studies have explored various synthetic routes to optimize yield and purity, including ligand-free copper-catalyzed reactions which have shown promise for producing benzoxazine derivatives efficiently .

Anti-inflammatory Properties

Recent research has indicated that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could activate the Nrf2-HO-1 pathway, leading to reduced levels of reactive oxygen species (ROS) and downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Cytokine Reduction | ROS Level Reduction | Nrf2 Activation |

|---|---|---|---|

| e2 | Significant | Significant | Yes |

| e16 | Significant | Significant | Yes |

| e20 | Significant | Significant | Yes |

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been explored through various in vitro studies. For instance, a compound structurally related to this compound was isolated from Capparis sikkimensis and demonstrated inhibition of tumor cell replication . The mechanism involved disruption of cell cycle progression and induction of apoptosis in cancer cell lines.

Case Study 1: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, benzoxazine derivatives were tested for their neuroprotective properties against oxidative stress. The results showed that these compounds could mitigate neuronal damage by enhancing antioxidant defenses and reducing inflammation in neuronal cultures .

Case Study 2: Cytotoxicity Assessment

A toxicity assessment conducted on mice revealed that certain derivatives exhibited favorable safety profiles with low cytotoxicity while effectively reducing inflammation markers. This suggests potential for therapeutic use without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.